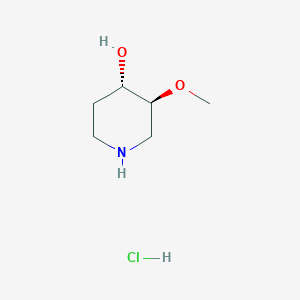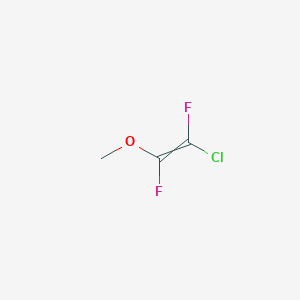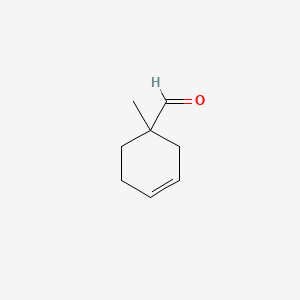
1-Methyl-3-cyclohexene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-3-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by hydrogenation and subsequent oxidation to introduce the aldehyde group . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods: In industrial settings, the production of 1-methylcyclohex-3-ene-1-carbaldehyde often involves the catalytic hydrogenation of 1-methylcyclohex-3-ene, followed by controlled oxidation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: It is utilized in the production of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a modifying agent .
Vergleich Mit ähnlichen Verbindungen
Dimethylcyclohex-3-ene-1-carbaldehyde: This compound has two methyl groups instead of one, leading to different chemical properties and reactivity.
Cyclohex-3-ene-1-carbaldehyde: Lacks the methyl group, resulting in distinct chemical behavior and applications.
Methylcyclohex-3-ene-1-carboxylate: Features an ester group instead of an aldehyde, which affects its reactivity and uses.
Uniqueness: 1-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of a methyl group and an aldehyde functional group on the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
931-96-4 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI-Schlüssel |
HXKVDJIESURQMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC=CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


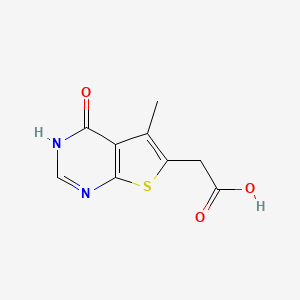
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

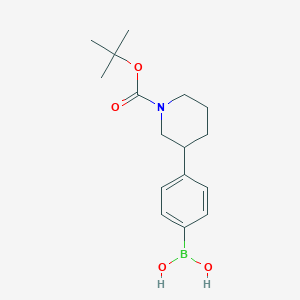
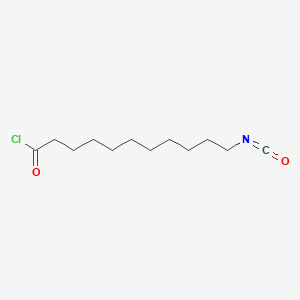


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
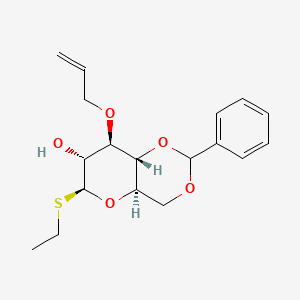
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
